HC Red NO. 10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

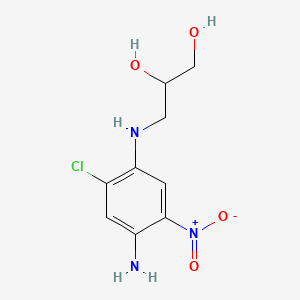

2D Structure

3D Structure

Properties

CAS No. |

95576-89-9 |

|---|---|

Molecular Formula |

C9H12ClN3O4 |

Molecular Weight |

261.66 g/mol |

IUPAC Name |

3-(4-amino-2-chloro-5-nitroanilino)propane-1,2-diol |

InChI |

InChI=1S/C9H12ClN3O4/c10-6-1-7(11)9(13(16)17)2-8(6)12-3-5(15)4-14/h1-2,5,12,14-15H,3-4,11H2 |

InChI Key |

YFKNIPGAJBJZQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)NCC(CO)O)[N+](=O)[O-])N |

Origin of Product |

United States |

Foundational & Exploratory

HC Red NO. 10 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and toxicological profile of the hair dye ingredient HC Red No. 10. The information is compiled from scientific literature and regulatory assessments to serve as a comprehensive resource for professionals in research and development.

Chemical Identity and Structure

This compound is a synthetic dye used in semi-permanent and oxidative hair coloring products.[1] Its chemical identity is well-established, and it is often used in combination with a structurally similar compound, HC Red No. 11.[2]

The chemical structure of this compound is 3-((4-amino-2-chloro-5-nitrophenyl)amino)-1,2-propanediol.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol |

| CAS Number | 95576-89-9 |

| Molecular Formula | C₉H₁₂ClN₃O₄ |

| Molecular Weight | 261.66 g/mol |

| Synonyms | 1-Amino-5-chloro-4-(2,3-dihydroxypropylamino)-2-nitrobenzene, HC Red 10 |

Physicochemical Properties

This compound is a red-brown powder.[3] Its physicochemical properties are crucial for formulation development and safety assessment.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Form | Red-brown powder[3] |

| Boiling Point (Predicted) | 573.0 ± 50.0 °C |

| Density (Predicted) | 1.601 ± 0.06 g/cm³ |

| pKa (Predicted) | 13.78 ± 0.70 |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and analytical methodologies for similar compounds, the following outlines can be inferred.

Synthesis

The synthesis of this compound likely involves the reaction of a substituted nitroaniline with a suitable propanediol (B1597323) derivative. A plausible synthetic route is the nucleophilic substitution reaction between 4-amino-2-chloro-5-nitroaniline and a glycidol (B123203) or a 3-halo-1,2-propanediol.

A general synthesis for a related precursor, 3-amino-1,2-propanediol (B146019), involves the ammonolysis of 3-chloro-1,2-propanediol.[4] A similar approach could be adapted for the synthesis of this compound, where the amine reactant would be 4-amino-2-chloro-5-nitroaniline.

References

HC Red NO. 10 (CAS: 95576-89-9): A Physicochemical Compendium for Researchers

Introduction

HC Red NO. 10, identified by the CAS number 95576-89-9, is a synthetic dye primarily utilized as a direct hair coloring agent in both semi-permanent and oxidative hair dye formulations. Its chemical designation is 3-[(4-amino-2-chloro-5-nitrophenyl)amino]-1,2-propanediol. This technical guide provides an in-depth overview of the core physicochemical data for this compound, intended for researchers, scientists, and professionals in drug development and cosmetic science. The information is compiled from various scientific assessments and chemical databases, offering a centralized resource for its physical and chemical properties.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that much of the available data comes from studies on a mixture of this compound and HC Red NO. 11. Where data pertains specifically to this compound, it is indicated.

| Property | Value | Reference |

| Chemical Identity | ||

| IUPAC Name | 3-[(4-amino-2-chloro-5-nitrophenyl)amino]propane-1,2-diol | [1] |

| CAS Number | 95576-89-9 | [2] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [2] |

| Molecular Weight | 261.66 g/mol | [1][2] |

| Physical Properties | ||

| Boiling Point | 573.0 ± 50.0 °C (Predicted) | [3] |

| Density | 1.601 ± 0.06 g/cm³ (Predicted) | [3] |

| Chemical Properties | ||

| Partition Coefficient (Log P) | 1.01 | [4] |

| pKa | 13.78 ± 0.20 (Predicted) | [3] |

| Solubility (Mixture with HC Red NO. 11) | ||

| Dimethyl Sulfoxide (DMSO) | > 100 g/L | [4] |

| Ethanol | 40 < S < 80 g/L | [4] |

Experimental Protocols

The determination of the physicochemical and toxicological properties of cosmetic ingredients like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments relevant to the data presented.

Partition Coefficient (Log P) Determination

The partition coefficient (Log P) for this compound was determined using the EC Method A.8 , which is equivalent to the OECD Guideline 107 ("Partition Coefficient (n-octanol/water): Shake Flask Method") .

-

Principle: This method determines the ratio of a substance's concentration in two immiscible phases, n-octanol and water, at equilibrium. This ratio, P, is a measure of the substance's lipophilicity. Log P is the logarithm of this ratio.

-

Methodology:

-

Preparation of Solvents: n-octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

-

Test Substance Preparation: A stock solution of this compound is prepared in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A defined volume of the stock solution is added to a suitable vessel (e.g., a separatory funnel) containing a known volume of the other phase. The vessel is then shaken vigorously for a set period to allow for thorough mixing and partitioning of the solute between the two phases. The temperature is maintained at a constant value.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate this separation.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is then calculated as the base-10 logarithm of P.

-

Toxicological Assessment Protocols

In the safety evaluation of this compound, several toxicological endpoints were assessed using specific OECD guidelines.

-

Dermal Absorption: Evaluated based on OECD Guideline 428 (Skin Absorption: in vitro Method) . This test uses excised human or animal skin in a diffusion cell to measure the rate and extent of a substance's penetration through the skin.[5]

-

Developmental Toxicity: Assessed according to OECD Guideline 414 (Prenatal Developmental Toxicity Study) . This study involves administering the substance to pregnant animals during gestation and examining the effects on the dams and the development of the fetuses.[5]

-

Skin Sensitization: Determined using the Local Lymph Node Assay (LLNA) as per OECD Guideline 429 . This method assesses the potential of a substance to cause skin sensitization by measuring lymphocyte proliferation in the lymph nodes draining the site of application in mice.[5]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks related to the assessment of this compound.

Caption: Workflow for Physicochemical and Toxicological Assessment.

Caption: Classification of this compound as a cosmetic ingredient.

References

HC Red NO. 10 solubility in common laboratory solvents

An In-depth Technical Guide on the Solubility of HC Red NO. 10

This guide provides a detailed overview of the solubility of this compound in common laboratory solvents. It is intended for researchers, scientists, and professionals in drug development and cosmetic science who require technical data and standardized protocols for their work with this compound.

Introduction to this compound

This compound, identified by the CAS number 95576-89-9, is a synthetic dye used primarily in semi-permanent and oxidative hair coloring formulations to achieve a vibrant red hue.[1][2][3] Its chemical name is 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[1][4] As a direct dye, it imparts color without a chemical reaction, adhering to the hair surface and diffusing into the hair shaft due to its low molecular size.[2] Understanding its solubility is critical for formulation development, ensuring product efficacy, stability, and safety.

Quantitative Solubility Data

The solubility of a substance is its saturation mass concentration in a solvent at a given temperature.[5][6] The following table summarizes the available quantitative solubility data for this compound. It is important to note that impurities can significantly affect solubility.[7][8]

| Solvent | Solubility Value | Temperature | Method | Source |

| Water | 1.734 g/L | Not Specified | EC Method A.6 | SCCS/1406/11[1] |

| Dimethyl Sulfoxide (DMSO) | > 100 g/L | Not Specified | Not Specified | SCCS/1406/11[1] |

| Ethanol | 40 - 80 g/L | Not Specified | Not Specified | SCCS/1406/11[1] |

*Data determined for a mixture of this compound and HC Red NO. 11.

Experimental Protocol for Water Solubility Determination

The standardized method for determining the water solubility of chemical substances is outlined in the OECD Test Guideline 105.[5][7][9] This protocol ensures that the data is reliable and comparable across different laboratories. Two primary methods are described: the Column Elution Method and the Flask Method.

Principle of the Test

The objective is to determine the saturation mass concentration of this compound in water at a standard temperature, preferably 20 ± 0.5 °C.[5] Preliminary information on the substance's structure, vapor pressure, and dissociation constant is recommended before proceeding.[7][8]

Flask Method (for solubilities > 10⁻² g/L)

This method is suitable for substances like this compound, given its reported water solubility.

a. Apparatus:

-

Constant temperature bath or shaker.

-

Glass flasks with sufficient volume.

-

Centrifuge (if required for phase separation).

-

Analytical equipment for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer).

b. Procedure:

-

Sample Preparation: A sufficient amount of this compound is weighed and added to a flask containing a known volume of deionized water. The amount should be in excess of its expected solubility to ensure saturation.

-

Equilibration: The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary time, but typically 24 hours is a starting point.

-

Phase Separation: Once equilibrium is reached, the mixture is allowed to stand in the temperature bath for at least 24 hours for undissolved particles to settle. If necessary, centrifugation at the test temperature is performed to separate the solid phase from the aqueous solution.

-

Sampling and Analysis: A sample of the clear, supernatant aqueous phase is carefully withdrawn. The concentration of this compound in the sample is determined using a validated analytical method.

-

Replicates: The determination should be performed at least in triplicate to ensure the reliability of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound like this compound using the Flask Method, as described in the OECD 105 guideline.

Caption: Workflow for Solubility Determination via the Flask Method (OECD 105).

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. deascal.com [deascal.com]

- 4. 1,2-Propanediol, 3-((4-amino-2-chloro-5-nitrophenyl)amino)- | C9H12ClN3O4 | CID 9903344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 9. filab.fr [filab.fr]

An In-Depth Technical Guide to the Mechanism of Action of HC Red No. 10 as a Direct Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

HC Red No. 10 is a nitroaromatic amine utilized as a direct dye in semi-permanent and oxidative hair coloring formulations. Its efficacy is rooted in its ability to penetrate the hair shaft and associate with the keratin (B1170402) structure through non-covalent interactions. This technical guide elucidates the molecular mechanism of this compound as a direct dye, detailing the physicochemical principles governing its interaction with hair keratin. This document provides a comprehensive overview of the dye's properties, the structure of its keratin substrate, the thermodynamics and kinetics of the dyeing process, and detailed experimental protocols for quantitative analysis.

Introduction

Direct hair dyes, such as this compound, offer a temporary to semi-permanent method of hair coloration without the need for chemical oxidation of the dye precursors. These dyes are small, colored molecules that adsorb onto and diffuse into the hair fiber, imparting color that typically withstands several washes.[1] Understanding the precise mechanism of action at a molecular level is crucial for optimizing dye formulations, improving color fastness, and ensuring product safety. This guide provides a detailed exploration of the scientific principles underpinning the function of this compound as a direct hair dye.

Physicochemical Properties of this compound

This compound, chemically known as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, is a small organic molecule purpose-built for hair dyeing applications.[2] Its molecular structure is key to its function as a direct dye.

| Property | Value | Reference |

| Chemical Name | 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene | [2] |

| CAS Number | 95576-89-9 | [3] |

| Molecular Formula | C₉H₁₂ClN₃O₄ | [3] |

| Molecular Weight | 261.66 g/mol | [3] |

| Boiling Point | 573.0±50.0 °C (Predicted) | [3] |

| Density | 1.601±0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.78±0.70 (Predicted) | [3] |

Table 1: Physicochemical Properties of this compound.

The presence of a nitro group, an amino group, and hydroxyl groups on the aromatic ring and its substituent makes the molecule polar and capable of engaging in various intermolecular interactions.

The Substrate: Hair Keratin

Hair is primarily composed of keratin, a fibrous structural protein. Keratin is made up of polypeptide chains rich in amino acids, which are assembled into a complex hierarchical structure.[4] The amino acid composition of keratin provides a diverse chemical environment for dye interaction.

| Amino Acid | Abundance in Keratin (Illustrative %) | Key Characteristics for Dye Interaction |

| Cysteine | ~17% | Forms disulfide bridges, potential for hydrogen bonding. |

| Serine | High | Polar, hydroxyl group available for hydrogen bonding.[5] |

| Glutamic Acid | High | Acidic, negatively charged at neutral pH, potential for ionic interactions. |

| Glycine | High | Smallest amino acid, allows for close packing.[5] |

| Arginine | High | Basic, positively charged at neutral pH, potential for ionic interactions.[5] |

| Tyrosine | Moderate | Aromatic side chain, potential for π-π stacking interactions.[5] |

| Tryptophan | Low | Aromatic side chain, potential for π-π stacking and hydrogen bonding. |

Table 2: Key Amino Acids in Keratin and Their Role in Dye Binding.

The surface of the hair cuticle and the internal cortical cells present a complex topography and a mosaic of chemical functionalities, including acidic and basic groups, which are influenced by the pH of the surrounding environment.

Mechanism of Action: A Multi-Step Process

The dyeing of hair with this compound can be described as a logical sequence of events driven by physicochemical principles.

References

Sourcing High-Purity HC Red NO. 10 for Laboratory Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sourcing, synthesizing, purifying, and analyzing high-purity HC Red NO. 10 (1-amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene; CAS No. 95576-89-9) for laboratory applications. Adherence to rigorous quality control is paramount in research and development, and this document outlines the necessary steps to ensure the procurement of a well-characterized, high-purity compound.

Sourcing High-Purity this compound

The primary challenge in sourcing this compound for laboratory use is its prevalent commercial availability as a cosmetic-grade hair dye, often in mixtures with HC Red NO. 11. For research purposes, obtaining the compound with a specified high purity is crucial.

Table 1: Potential Suppliers of this compound for Research Applications

| Supplier | Product Name | Purity | Notes |

| Santa Cruz Biotechnology, Inc. | HC Red 10 | Not specified | Primarily for research use. Further inquiry regarding purity is recommended. |

| TRC | 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene | Not specified | Available as a neat solid. |

| LGC Standards | This compound | Not specified | Available as a reference standard. |

Note: It is imperative to contact suppliers directly to obtain certificates of analysis and confirm the suitability of their product for your specific research needs.

Synthesis of this compound (Literature-Based Approach)

The synthesis can be conceptualized as a two-step process:

-

Nitration of a suitable chlorinated aniline (B41778) precursor.

-

Nucleophilic aromatic substitution to introduce the dihydroxypropylamino side chain.

A potential starting material is 4-chloro-2-aminophenol. The synthesis would proceed via nitration, followed by protection of the hydroxyl and amino groups, and subsequent reaction with 3-amino-1,2-propanediol, followed by deprotection.

Caution: The synthesis involves handling of strong acids, oxidizing agents, and potentially mutagenic nitroaromatic compounds. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Purification of this compound

Crude this compound, whether synthesized in-house or procured from a commercial source with insufficient purity, will likely require purification. Recrystallization and preparative column chromatography are suitable techniques.

Experimental Protocol: Recrystallization

Recrystallization is a cost-effective method for purifying solid organic compounds. The choice of solvent is critical. For nitroaromatic compounds, polar protic solvents or mixtures thereof are often effective.

Materials:

-

Crude this compound

-

Ethanol (B145695) (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle with magnetic stirring

-

Büchner funnel and vacuum flask

-

Filter paper

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is a good starting point.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent system with stirring.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Experimental Protocol: Preparative Column Chromatography

For higher purity or when recrystallization is ineffective, preparative column chromatography is the method of choice.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (for column chromatography)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector (optional)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a silica gel slurry in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate) and pack the chromatography column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the column.

-

Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compound of interest.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under high vacuum.

Quality Control and Analytical Methods

Rigorous analytical testing is essential to confirm the identity and purity of the sourced or synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a standard method for assessing the purity of aromatic compounds.

Table 2: HPLC-UV Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm and 480 nm (for chromophore) |

| Column Temperature | 30 °C |

Procedure:

-

Prepare a stock solution of the purified this compound in a suitable solvent (e.g., acetonitrile).

-

Prepare a series of dilutions for linearity assessment.

-

Inject the standards and the sample solution into the HPLC system.

-

Determine the purity by calculating the peak area percentage of the main component.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR are powerful tools for structural elucidation and confirmation.

-

¹H-NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, the protons of the dihydroxypropyl side chain, and the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.

-

¹³C-NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: For C₉H₁₂ClN₃O₄, the expected monoisotopic mass is approximately 261.05 g/mol . The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

-

Fragmentation: Analysis of the fragmentation pattern can provide further structural information.

Visualizations

Caption: Workflow for Sourcing High-Purity this compound.

Caption: Logical Flow for Purity Assessment of this compound.

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of HC Red NO. 10

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling guidelines for HC Red NO. 10 (CAS No. 95576-89-9), a synthetic nitroaromatic amine compound utilized as a direct dye in various applications, notably in hair coloring products. Given its chemical nature, a thorough understanding of its toxicological profile and adherence to strict laboratory safety protocols are paramount to ensure the well-being of research personnel and the integrity of experimental outcomes. This document synthesizes available toxicological data, outlines detailed handling procedures, and provides standardized experimental protocols relevant to the safety assessment of this compound.

Chemical and Physical Properties

This compound, chemically identified as 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene, is an organic compound. While a comprehensive, publicly available dataset of its physical properties is limited, some predicted values are presented below.

| Property | Value | Source |

| Boiling Point | 573.0 ± 50.0 °C | Predicted |

| Density | 1.601 ± 0.06 g/cm³ | Predicted |

| pKa | 13.78 ± 0.20 | Predicted |

Toxicological Profile

The majority of available toxicological data for this compound originates from studies conducted on mixtures containing this compound, often in combination with the structurally similar HC Red NO. 11. It is crucial to interpret these findings with the understanding that they may not be fully representative of the pure substance.

Acute Toxicity

Studies on mixtures containing this compound suggest a low to moderate order of acute oral toxicity.

| Endpoint | Species | Route | Value | Notes |

| LD50 | Rat | Oral | 1830 to 2200 mg/kg bw | Data from a mixture of this compound and HC Red No. 11.[1] |

| NOAEL (Maternal Toxicity) | Rat | Oral | 100 mg/kg bw/day | From a developmental toxicity study on a mixture.[2] |

| NOAEL (Embryotoxicity/Teratogenicity) | Rat | Oral | 300 mg/kg bw/day | From a developmental toxicity study on a mixture.[2] |

No specific data is available for acute inhalation or dermal toxicity of the pure compound.

Dermal Absorption

In vitro studies on human skin have demonstrated that dermal absorption of this compound is low.[2] Under non-oxidative conditions in a hair dye formulation, the total amount absorbed was 0.39 µg/cm², representing 0.14% of the applied dose.[2]

Skin Sensitization

A mixture containing 66% this compound was not found to be a skin sensitizer (B1316253) at concentrations up to 10%.[2] However, it is prudent to handle the compound as a potential sensitizer.

Carcinogenicity and Genotoxicity

There is limited evidence regarding the carcinogenic potential of this compound. Some in vitro assays on mixtures have indicated a potential for mutagenicity.

Stability and Reactivity

Hazard Identification and Personal Protection

While a specific Globally Harmonized System (GHS) classification for pure this compound is not available, based on data for similar compounds and mixtures, the following precautions are recommended.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling.[3] The following PPE is mandatory when working with this compound:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the material.

-

Body Protection: A lab coat with full sleeves and closed-toe shoes are required.[4]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area, preferably within a chemical fume hood.

Laboratory Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting to minimize exposure risk.

Emergency Procedures

In the event of an exposure or spill, the following procedures should be followed immediately.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response Protocol

The following diagram illustrates the appropriate response to a spill of this compound.

Storage and Disposal

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal

All waste containing this compound should be treated as hazardous chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain.

Experimental Protocol: Prenatal Developmental Toxicity Study (Adapted from OECD TG 414)

The following provides a detailed methodology for a prenatal developmental toxicity study, similar to that which has been conducted on mixtures containing this compound.[2]

Objective

To assess the potential adverse effects of this compound on the pregnant female and the developing embryo and fetus following oral administration during gestation.

Materials and Methods

-

Test Animals: Pregnant female rats (e.g., Wistar strain), with approximately 20 animals per group.

-

Test Substance: this compound.

-

Vehicle: A suitable vehicle, such as corn oil or a 0.5% aqueous solution of carboxymethylcellulose.

-

Dose Groups: A control group (vehicle only) and at least three dose levels of this compound. Dose levels should be selected based on a preliminary dose-range-finding study.

-

Administration: The test substance is administered daily by oral gavage from gestation day 6 through 20.

-

Observations:

-

Maternal: Daily clinical observations for signs of toxicity, weekly body weight and food consumption measurements.

-

Fetal: On gestation day 21, one day prior to the expected day of parturition, pregnant females are euthanized. The uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

-

Experimental Workflow Diagram

This technical guide is intended to provide a comprehensive overview of the safety and handling of this compound in a laboratory setting. It is not exhaustive and should be used in conjunction with a thorough review of all available literature and a site-specific risk assessment. Always prioritize a culture of safety and adhere to the highest standards of laboratory practice.

References

Thermal and photostability of HC Red NO. 10 under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red No. 10 is a semi-permanent hair dye, classified as a direct dye, meaning it imparts color without a chemical reaction with the hair fiber.[1] Its chemical name is 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene.[2] As with all cosmetic colorants, its stability under various environmental stresses is a critical factor for ensuring product quality, efficacy, and safety over its shelf life. This technical guide provides an in-depth overview of the thermal and photostability of this compound, based on available scientific literature and regulatory assessments. It outlines experimental protocols for stability testing and presents data in a structured format for clarity.

Data on the Stability of this compound

While regulatory bodies have reviewed the safety of this compound, specific, publicly available quantitative data on its thermal and photostability is limited. The Scientific Committee on Consumer Safety (SCCS) has noted in its opinions that detailed stability data has not always been provided in submissions.[2][3] However, it was mentioned in one report that the substance was stable for 167 hours in a phosphate-buffered saline receptor fluid and for 286 hours in a soap solution.[2] Another report indicated stability when stored at room temperature protected from light for 65 days.

For the purpose of this guide, the following tables are structured based on common stability testing parameters for cosmetic dyes. The data presented are illustrative placeholders and should be replaced with empirical data from dedicated stability studies.

Thermal Stability Data (Illustrative)

| Temperature | Duration | Assay (%) Remaining | Appearance | pH |

| 4°C | 3 months | 99.8 | No change | 6.5 |

| 25°C / 60% RH | 3 months | 99.5 | No change | 6.5 |

| 40°C / 75% RH | 3 months | 95.2 | Slight darkening | 6.3 |

| 50°C | 1 month | 91.0 | Darkening | 6.1 |

Photostability Data (Illustrative)

| Light Source | Exposure Duration (hours) | Intensity | Assay (%) Remaining | Color Change (ΔE*ab) |

| Xenon Arc Lamp (Simulated Sunlight) | 10 | 1.2 million lux hours | 92.5 | 3.2 |

| Xenon Arc Lamp (Simulated Sunlight) | 20 | 2.4 million lux hours | 85.1 | 6.8 |

| UVA Lamp | 10 | 200 W/m² | 96.3 | 1.5 |

| UVA Lamp | 20 | 400 W/m² | 92.8 | 3.1 |

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are not extensively published. However, based on general guidelines for cosmetic stability testing from the International Conference on Harmonisation (ICH) and the SCCS, a robust testing program can be designed.

Thermal Stability Testing

This test evaluates the effect of elevated temperatures on the chemical and physical integrity of the dye.

-

Sample Preparation: Prepare solutions or dispersions of this compound in a relevant cosmetic base or solvent at a known concentration. Package the samples in the intended final packaging.

-

Storage Conditions: Place the samples in controlled temperature and humidity chambers. Commonly used conditions include:

-

Refrigerated: 5°C

-

Room Temperature (Control): 25°C / 60% RH

-

Accelerated: 40°C / 75% RH

-

Elevated: 50°C

-

-

Testing Intervals: Test the samples at specified time points, such as 0, 1, 2, and 3 months for accelerated studies, and longer for real-time studies.

-

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Use a stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the concentration of this compound and detect any degradation products. This is the preferred method over simple UV spectroscopy.

-

Visual Assessment: Observe any changes in color, odor, or the presence of precipitation.

-

pH Measurement: Measure the pH of the formulation at each time point.

-

Photostability Testing

This test assesses the impact of light exposure on the stability of the dye.

-

Sample Preparation: Prepare samples as for thermal stability testing. The packaging should be transparent to light unless the final packaging is being evaluated for its protective properties.

-

Light Exposure: Expose the samples to a controlled light source that mimics natural sunlight, such as a Xenon arc lamp, or to specific UV wavelengths. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

Control Samples: Keep a set of samples protected from light (e.g., wrapped in aluminum foil) under the same temperature and humidity conditions to serve as dark controls.

-

Analytical Methods: Analyze the exposed and control samples at specified intervals using HPLC to determine the extent of degradation and visual assessment for color change.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for thermal and photostability testing of this compound.

Hypothetical Degradation Pathway

Nitroaromatic compounds, such as this compound, can undergo degradation through various mechanisms, including the reduction of the nitro group or cleavage of side chains under harsh conditions. The following diagram illustrates a hypothetical degradation pathway.

Caption: Hypothetical degradation pathways for this compound.

Conclusion

The stability of this compound is a crucial parameter for its use in cosmetic formulations. While specific quantitative data in the public domain is scarce, established protocols for cosmetic stability testing provide a robust framework for its evaluation. Thermal and photostability studies, employing analytical techniques such as HPLC, are essential to ensure the quality, safety, and efficacy of final products containing this dye. Further research to elucidate the specific degradation kinetics and pathways of this compound would be beneficial for formulation optimization and a more comprehensive understanding of its stability profile.

References

HC Red NO. 10 molecular weight and formula for calculations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HC Red No. 10, a synthetic dye primarily utilized in hair coloring products. The document details its chemical and physical properties, mechanism of action in hair dyeing, and a comprehensive summary of its toxicological profile based on internationally recognized guidelines. Experimental methodologies for key safety assessments are also outlined.

Chemical and Physical Properties

This compound, chemically known as 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene, is a nitroaniline derivative. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene | [1] |

| CAS Number | 95576-89-9 | [2] |

| Molecular Formula | C9H12ClN3O4 | [3] |

| Molecular Weight | 261.66 g/mol | [3] |

| Appearance | Red-brown powder | [3] |

| Function | Hair dyeing agent (direct dye) | [1] |

Mechanism of Action in Hair Dyeing

This compound is classified as a semi-permanent or direct hair dye. Unlike oxidative hair dyes, it does not require a chemical reaction with developers like hydrogen peroxide to impart color. Its mechanism of action is based on the diffusion of the low-molecular-weight dye molecules into the hair shaft, where they are retained by weak van der Waals forces. This process provides temporary color that typically lasts for several washes. The small size of the this compound molecule allows it to penetrate the hair cuticle and stain the cortex without permanently altering the hair's natural pigment.

Caption: Workflow of this compound in semi-permanent hair dyeing.

Toxicological Profile

The safety of this compound has been assessed by various regulatory bodies, including the Scientific Committee on Consumer Safety (SCCS) in Europe. The following sections summarize key toxicological endpoints and the methodologies used for their assessment.

Acute Oral Toxicity

Studies have been conducted to determine the acute toxicity of this compound following oral ingestion.

| Study Parameter | Result | Reference |

| Test Guideline | OECD 401 (or similar) | [3] |

| Species | Rat | [3] |

| LD50 | > 2000 mg/kg body weight | [3] |

Dermal Absorption

The potential for this compound to be absorbed through the skin is a critical factor in its safety assessment for use in hair dyes.

| Study Parameter | Result | Reference |

| Test Guideline | OECD TG 428 (in vitro) | [4] |

| Test System | Human skin | [4] |

| Absorption (non-oxidative conditions, 2% formulation) | 0.39 µg/cm² (0.14% of applied dose) | [4] |

| Absorption (oxidative conditions, 1% formulation) | 0.41 µg/cm² (0.31% of applied dose) | [4] |

Skin Sensitization

The potential of this compound to cause skin sensitization has been evaluated using the Local Lymph Node Assay (LLNA).

| Study Parameter | Result | Reference |

| Test Guideline | OECD TG 429 | [4] |

| Species | Mouse | [4] |

| Result | Not considered a skin sensitizer (B1316253) at concentrations tested. | [4] |

Genotoxicity

A battery of tests has been performed to assess the genotoxic potential of this compound.

| Test | Test Guideline | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | OECD TG 471 | Non-mutagenic | [4] |

| In vitro Chromosome Aberration Test | OECD TG 473 | Non-clastogenic | [3] |

| In vivo Micronucleus Test | OECD TG 474 | Non-genotoxic | [4] |

Developmental Toxicity

Developmental toxicity studies have been conducted to evaluate potential adverse effects on the developing fetus.

| Study Parameter | Result | Reference |

| Test Guideline | OECD TG 414 | [4] |

| Species | Rat | [4] |

| Maternal NOAEL | 100 mg/kg bw/day | [4] |

| Developmental NOAEL | 300 mg/kg bw/day | [4] |

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological studies based on OECD guidelines.

Dermal Absorption (OECD TG 428)

This in vitro method assesses the absorption of a substance through the skin.

-

Skin Preparation: Human or animal skin is dermatomed to a uniform thickness and mounted in a diffusion cell, separating a donor and receptor chamber.[5][6]

-

Test Substance Application: A known concentration of this compound, typically in a formulation representative of product use, is applied to the outer surface of the skin in the donor chamber.[7]

-

Receptor Fluid: The receptor chamber is filled with a fluid (e.g., phosphate-buffered saline) that is maintained at a constant temperature (around 32°C) to mimic physiological conditions.[5]

-

Sampling: At predetermined time intervals over a 24-hour period, samples of the receptor fluid are collected.[5]

-

Analysis: The concentration of this compound in the receptor fluid is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD TG 429)

The LLNA measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of a substance's potential to induce skin sensitization.

-

Animal Model: Typically, female CBA/J mice are used.[8]

-

Test Substance Application: Various concentrations of this compound in a suitable vehicle are applied to the dorsal surface of the ears of the mice for three consecutive days.[9][10]

-

Cell Proliferation Measurement: On day five, a solution of ³H-methyl thymidine (B127349) is injected intravenously. The mice are sacrificed a few hours later, and the auricular lymph nodes are excised.[10]

-

Analysis: The incorporation of ³H-methyl thymidine into the lymph node cells is measured using a β-scintillation counter. A Stimulation Index (SI) is calculated by comparing the proliferation in the test groups to the vehicle control group. An SI of 3 or greater is typically considered a positive result.[10]

Bacterial Reverse Mutation Assay (Ames Test) (OECD TG 471)

This test assesses the potential of a substance to induce gene mutations in bacteria.

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[11][12]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.[12]

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.[11]

-

Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.[11]

-

Incubation and Scoring: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[13]

Caption: A logical workflow for the safety assessment of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of this compound in cosmetic formulations.

HPLC Method for Hair Dyes

A general HPLC method for the analysis of dyes in hair products is outlined below.

-

Sample Preparation: A known amount of the hair dye product is accurately weighed and extracted with a suitable solvent, such as an ethanol/water mixture, often with the addition of a reducing agent like sodium bisulfite to prevent oxidation. The extraction is typically facilitated by ultrasonication.[14]

-

Chromatographic System: A reverse-phase HPLC system with a C18 column is commonly employed.[15][16]

-

Mobile Phase: A gradient elution using a buffered aqueous solution (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[14]

-

Detection: A photodiode array (PDA) detector is used to monitor the eluent at multiple wavelengths, allowing for both quantification and spectral confirmation of the dye.[14][15]

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of a calibration curve prepared from certified reference standards.[15]

Conclusion

This compound is a well-characterized direct hair dye. Its mechanism of action involves physical staining of the hair shaft. Extensive toxicological testing, following established international guidelines, has demonstrated a favorable safety profile for its intended use in hair dye formulations at permitted concentrations. The provided data and methodologies offer a comprehensive resource for researchers and professionals in the fields of cosmetic science and drug development.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 6. In vitro Skin Absorption and Dermal Penetration Test [ebi.bio]

- 7. oecd.org [oecd.org]

- 8. ftp.cdc.gov [ftp.cdc.gov]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nib.si [nib.si]

- 12. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. [Determination of 40 dyes in oxidative hair dye products by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dmu.dk [dmu.dk]

- 16. JRC Publications Repository [publications.jrc.ec.europa.eu]

Methodological & Application

Application Notes and Protocols for the Exploratory Use of HC Red NO. 10 as a Biological Stain for Microscopy

Disclaimer: HC Red NO. 10 is a synthetic dye primarily used in the cosmetics industry as a hair colorant.[1][2][3][4][5] Its application as a biological stain for microscopy is not established. The following application notes and protocols are provided for research and development purposes to investigate its potential as a novel biological stain. The proposed methodologies are exploratory and require validation.

Introduction

This compound, with the chemical name 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene, is a small, synthetic nitroaromatic dye.[1][4] While its primary application is in cosmetology for hair dyeing, its chemical structure suggests potential for interaction with biological macromolecules.[1][3][4][5] This document outlines a series of protocols to explore the viability of this compound as a biological stain for cellular imaging in microscopy. The aim is to characterize its staining properties, determine optimal staining conditions, and identify potential target structures within cells.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Hypothetical Staining Principle

The chemical structure of this compound possesses several functional groups that could contribute to its binding to cellular components:

-

Aromatic Ring System: The benzene (B151609) ring can participate in hydrophobic and van der Waals interactions with lipids and proteins.

-

Amino and Nitro Groups: These groups can form hydrogen bonds with various cellular macromolecules. The positively charged amino group at physiological pH might facilitate electrostatic interactions with negatively charged structures such as nucleic acids and acidic proteins.

-

Small Molecular Size: Its relatively low molecular weight could allow it to penetrate cell membranes, making it a candidate for staining intracellular structures in both live and fixed cells.

Based on these features, this compound is hypothesized to act as a non-specific intracellular stain, potentially accumulating in the cytoplasm or binding to protein-rich or acidic organelles.

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde (B43269), 4% in PBS (for cell fixation)

-

Triton X-100 or other suitable permeabilization agent

-

Cultured mammalian cells (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates (clear bottom, for microscopy)

-

Fluorescence microscope with appropriate filter sets (to be determined)

-

Spectrophotometer

Experimental Protocols

-

Weigh out 10 mg of this compound powder.

-

Dissolve the powder in 1 mL of DMSO to prepare a 10 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

This protocol aims to determine if this compound can permeate the membrane of living cells and be used for live-cell imaging.

Caption: Workflow for live cell staining with this compound.

-

Seed cells in a 96-well clear-bottom microplate at a suitable density to reach 60-70% confluency on the day of the experiment.

-

Prepare a series of working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium to final concentrations of 1, 5, 10, 25, and 50 µM.

-

Aspirate the culture medium from the wells and gently add the staining solutions.

-

Incubate the plate at 37°C in a CO2 incubator for a range of time points (e.g., 15, 30, 45, and 60 minutes).

-

After incubation, gently wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed culture medium to the wells.

-

Observe the cells under a microscope using both bright-field and fluorescence illumination.

This protocol is designed to assess the staining of intracellular structures after cell fixation and permeabilization.

Caption: Workflow for fixed cell staining with this compound.

-

Culture cells on sterile glass coverslips placed in a 24-well plate until they reach the desired confluency.

-

Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Prepare staining solutions of this compound in PBS at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

-

Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells.

Data Presentation: Quantitative Analysis of Staining

To determine the optimal staining conditions, a systematic evaluation of concentration and incubation time should be performed. The results can be summarized in tables for easy comparison.

Table 1: Optimization of this compound Staining Concentration in Live HeLa Cells

| Concentration (µM) | Incubation Time (min) | Staining Intensity (Arbitrary Units) | Cellular Localization | Cytotoxicity |

| 1 | 30 | Low | Diffuse cytoplasmic | None observed |

| 5 | 30 | Moderate | Cytoplasmic, some puncta | None observed |

| 10 | 30 | High | Bright cytoplasmic staining | Mild |

| 25 | 30 | Very High | Aggregates observed | Moderate |

| 50 | 30 | Saturated | Precipitates formed | High |

Table 2: Optimization of Incubation Time for 5 µM this compound in Live HeLa Cells

| Incubation Time (min) | Staining Intensity (Arbitrary Units) | Cellular Localization | Cytotoxicity |

| 5 | Very Low | Faint cytoplasmic | None observed |

| 15 | Moderate | Cytoplasmic | None observed |

| 30 | High | Bright cytoplasmic | None observed |

| 60 | High | Bright cytoplasmic | Mild |

Hypothetical Spectral Properties and Microscopy Settings

As this compound is a red dye, its maximum absorption is expected to be in the green-yellow region of the visible spectrum. Based on the absorption spectra of other nitroaromatic compounds, a broad absorption peak can be anticipated.

-

Hypothesized Absorption Maximum (λmax): 540 - 560 nm

-

Hypothesized Emission Maximum (λem): 600 - 620 nm

Suggested Initial Filter Sets for Fluorescence Microscopy:

-

Excitation Filter: 530/40 nm

-

Dichroic Mirror: 565 nm

-

Emission Filter: 590 nm long-pass or 620/60 nm band-pass

These settings are a starting point and should be optimized by performing a full spectral scan of the dye in a suitable solvent and in a stained biological sample.

Safety Precautions

As with any chemical, appropriate safety measures should be taken when handling this compound.

-

Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Handle the powdered dye in a chemical fume hood to avoid inhalation.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

-

Dispose of waste according to institutional guidelines.

By following these exploratory protocols, researchers can systematically evaluate the potential of this compound as a novel biological stain for microscopy and contribute to the development of new tools for cellular imaging.

References

Application Notes and Protocols: Staining Fixed Cells with HC Red NO. 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red NO. 10 is a synthetic dye, primarily utilized in the cosmetics industry as a hair colorant.[1][2][3] Its chemical name is 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene or 1,4-Bis-(2',3'-dihydroxypropyl)amino-2-nitro-5-chlorobenzene.[2][3] While its use as a biological stain for microscopy is not established, these application notes provide a generalized protocol for its potential use in staining fixed cells. Researchers should note that this protocol is a starting point and optimization will be required.

Product Information

| Property | Details |

| Common Name | This compound |

| Chemical Name | 1-Amino-2-nitro-4-(2',3'-dihydroxypropyl)amino-5-chlorobenzene |

| CAS Number | 95576-89-9 |

| Molecular Formula | C9H12ClN3O4 |

| Primary Use | Hair Dyeing[1][2][3] |

| Regulatory Status | Regulated for use in cosmetics in the European Union.[2][4] |

Experimental Protocols

This section provides a general protocol for staining fixed cells with this compound. This protocol is adapted from standard immunofluorescence and cell staining procedures and will require optimization for specific cell types and experimental conditions.

Materials

-

This compound (powder or stock solution)

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (B43269) (e.g., 4% in PBS) or other appropriate fixative

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Glass slides or imaging plates

-

Fluorescence microscope

Staining Protocol for Fixed Cells

-

Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips, chamber slides, or microplates) and culture until they reach the desired confluency.

-

Fixation:

-

Aspirate the culture medium.

-

Add 4% formaldehyde in PBS to cover the cells.

-

Incubate for 15-20 minutes at room temperature.

-

Aspirate the fixative and wash the cells three times with PBS.

-

-

Permeabilization (Optional, for intracellular targets):

-

Add 0.1% Triton X-100 in PBS to the fixed cells.

-

Incubate for 10-15 minutes at room temperature.

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

-

Staining:

-

Prepare a working solution of this compound in PBS. The optimal concentration will need to be determined empirically, starting with a range of 1-10 µM.

-

Add the this compound staining solution to the cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

Aspirate the staining solution.

-

-

Washing:

-

Wash the cells three to five times with PBS to remove unbound dye.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filter sets. The optimal excitation and emission wavelengths for this compound in a biological context will need to be determined.

-

Experimental Workflow

Caption: A generalized workflow for staining fixed cells with this compound.

Quantitative Data

| Parameter | Recommended Starting Range | Notes |

| Fixative | 4% Formaldehyde in PBS | Other fixatives like methanol (B129727) can be tested. |

| Permeabilization | 0.1% Triton X-100 in PBS | Necessary for staining intracellular structures. |

| This compound Concentration | 1 - 10 µM | Optimal concentration is cell-type and application dependent. |

| Incubation Time | 30 - 60 minutes | May require optimization. |

| Excitation/Emission Wavelengths | To be determined | Not characterized for microscopy applications. |

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with specific signaling pathways or its mechanism of action as a cellular stain. It is a small molecule that may passively diffuse into cells and bind to cellular components, but its specificity is unknown.

Disclaimer

This document provides a general guideline for the potential use of this compound as a stain for fixed cells. The protocols and information are intended for research purposes only and have not been validated. The user must determine the suitability of this product for their specific application and perform all necessary optimizations and safety assessments.

References

HC Red NO. 10 as a potential fluorescent probe for live-cell imaging

Application Notes and Protocols

Disclaimer: The following application notes and protocols are a theoretical framework based on the general principles of fluorescent probes for live-cell imaging. As of the current date, there is no direct scientific literature demonstrating the use of HC Red NO. 10 as a fluorescent probe for this purpose. The photophysical and cytotoxicological data presented are hypothetical and would require experimental validation.

Introduction

This compound, a nitroaniline derivative, is a small organic molecule traditionally used as a direct hair dye.[1][2] Its chemical structure suggests potential for fluorescence, a property that could be exploited for biological imaging. Small molecule fluorescent probes are invaluable tools in life sciences research, enabling the visualization of cellular structures and dynamic processes in real-time.[3] This document outlines a hypothetical application of this compound as a fluorescent probe for live-cell imaging and provides protocols for its evaluation.

Hypothetical Photophysical and Chemical Properties

The suitability of a compound as a fluorescent probe is determined by its photophysical properties. The following table summarizes the hypothetical properties of this compound, which would need to be experimentally determined.

| Property | Hypothetical Value |

| Chemical Name | 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene |

| CAS Number | 95576-89-9 |

| Molecular Weight | 275.68 g/mol |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 580 nm |

| Molar Extinction Coefficient (ε) | 25,000 M⁻¹cm⁻¹ at 488 nm |

| Fluorescence Quantum Yield (Φ) | 0.15 |

| Stokes Shift | 92 nm |

| Photostability | Moderate |

| Solubility | Soluble in DMSO, ethanol (B145695), and water |

Experimental Protocols

The following protocols describe a general workflow for evaluating a novel compound like this compound for live-cell imaging applications.

Preparation of this compound Stock Solution

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in an appropriate volume of DMSO to create a 10 mM stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

Cell Culture and Staining

-

Materials:

-

HeLa cells (or other cell line of interest)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Glass-bottom imaging dishes or chamber slides

-

This compound stock solution

-

-

Protocol:

-

Seed cells onto glass-bottom imaging dishes and allow them to adhere and grow to 70-80% confluency.

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium to a final concentration range of 1-10 µM.

-

Remove the existing medium from the cells and wash once with PBS.

-

Add the this compound working solution to the cells.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

-

After incubation, remove the staining solution and wash the cells twice with pre-warmed PBS or live-cell imaging solution.

-

Add fresh, pre-warmed complete culture medium or live-cell imaging solution to the cells.

-

The cells are now ready for imaging.

-

Cytotoxicity Assessment (Neutral Red Uptake Assay)

This assay assesses cell viability by measuring the uptake of the dye Neutral Red into the lysosomes of viable cells.[4][5]

-

Materials:

-

Cells seeded in a 96-well plate

-

This compound

-

Neutral Red solution (e.g., 50 µg/mL in culture medium)

-

Destain solution (e.g., 1% acetic acid, 50% ethanol in water)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for a period that reflects the intended imaging duration (e.g., 2-24 hours). Include untreated control wells.

-

After treatment, remove the medium and add Neutral Red solution to each well.

-

Incubate for 2-3 hours at 37°C.

-

Remove the Neutral Red solution and wash the cells with PBS.

-

Add the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Visualizations

Figure 1. Experimental workflow for evaluating this compound as a live-cell imaging probe.

Figure 2. Hypothetical mechanism of cellular uptake and fluorescence of this compound.

Conclusion

While this compound is currently recognized for its application in cosmetics, its chemical structure holds promise for its potential development as a fluorescent probe for live-cell imaging. The protocols and hypothetical data presented here provide a roadmap for the systematic evaluation of this and other small molecules for such applications. Rigorous experimental validation is essential to determine its actual photophysical properties, cellular localization, and cytotoxicity before it can be considered a viable tool for researchers.

References

Application Notes and Protocols for Staining Plant Tissues with HC Red NO. 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC Red NO. 10 is a small, synthetic nitroaniline derivative commonly utilized as a direct dye in semi-permanent hair coloring formulations.[1][2][3] Its properties as a small molecule suggest potential for penetrating plant cell walls, making it a candidate for investigation as a novel stain for plant tissues. These application notes provide a foundational, developmental protocol for the use of this compound as a histological stain for plant tissues. The proposed methods are based on established general plant tissue staining techniques and the known physicochemical properties of this compound.[4][5][6] Researchers are encouraged to use this document as a starting point for optimization and validation within their specific applications.

Principle of Staining

This compound is a direct dye, meaning it imparts color by physically adhering to a substrate without a chemical reaction.[3] In the context of plant tissues, it is hypothesized that due to its low molecular weight, it can penetrate the cell wall and differentially bind to various cellular components based on their chemical nature and charge. The intensity of the resulting red color is expected to be proportional to the concentration of the dye and its affinity for specific subcellular structures.

Physicochemical Properties of this compound

A summary of the relevant properties of this compound is presented in Table 1. This information is crucial for preparing appropriate staining solutions and understanding the dye's behavior.

| Property | Value | Reference |

| CAS Number | 95576-89-9 | [7] |

| Chemical Name | 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene | [1] |

| Molecular Formula | C9H12ClN3O4 | [8] |

| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO) and Ethanol; Sparingly soluble in water. | [1][9] |

| Log Pow | 1.01 | [1] |

Table 1: Physicochemical Properties of this compound

Developmental Staining Protocol

This protocol is a recommended starting point for staining plant tissues with this compound. Optimization of fixation, staining time, and dye concentration will likely be necessary for different plant species and target tissues.

Materials

-

Plant tissue of interest (e.g., leaf, stem, root)

-

Fixative solution (e.g., FAA: 50% ethanol, 5% acetic acid, 10% formalin)

-

Ethanol series (30%, 50%, 70%, 95%, 100%) for dehydration

-

Xylene or a xylene substitute for clearing

-

Paraffin wax for embedding

-

Microtome

-

Microscope slides and coverslips

-

This compound

-

Dimethyl sulfoxide (DMSO) or Ethanol

-

Distilled water

-

Mounting medium (e.g., DPX or a synthetic resin)

Experimental Workflow

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. ijfmr.com [ijfmr.com]

- 5. ableweb.org [ableweb.org]

- 6. A staining protocol for identifying secondary compounds in Myrtaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 95576-89-9 [m.chemicalbook.com]

- 8. 1,2-Propanediol, 3-((4-amino-2-chloro-5-nitrophenyl)amino)- | C9H12ClN3O4 | CID 9903344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. JP5981315B2 - Hair dye composition - Google Patents [patents.google.com]

Application Notes and Protocols for HC Red NO. 10 as a Counterstain in Histological Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed for investigational purposes. To date, HC Red NO. 10 is primarily documented for its use in cosmetic formulations, particularly as a direct hair dye.[1][2][3][4][5] Its application as a counterstain in histological preparations is a novel concept and has not been extensively validated in published literature. The provided protocols are based on the known physicochemical properties of this compound and general principles of histological staining. Optimization and validation are required for specific applications.

Introduction

This compound is a synthetic nitrobenzene (B124822) dye with a vibrant red hue.[2][5] Traditionally used in the cosmetics industry, its chemical properties suggest potential utility as a counterstain in histological and cytological applications.[1][4] Counterstains are critical in histology for providing contrast to the primary stain, allowing for the clear differentiation of various cellular components and tissue structures. This document outlines the potential application of this compound as a counterstain, providing detailed protocols for its theoretical use with common primary stains like hematoxylin (B73222).

Physicochemical Properties of this compound

A summary of the known properties of this compound is presented below. This data is crucial for understanding its behavior in aqueous and non-aqueous solutions typical of histological staining procedures.

| Property | Value | Reference |

| Chemical Name | 1-Amino-5-chloro-4-(2,3-dihydroxypropyl)amino-2-nitrobenzene | [1][3][6] |

| CAS Number | 95576-89-9 | [6][7] |

| Molecular Formula | C9H12ClN3O4 | [6][8] |

| Molecular Weight | 261.66 g/mol | [8] |

| Appearance | Red powder (inferred) | |

| Solubility | DMSO: > 100 g/L; Ethanol (B145695): 40 < S < 80 g/L | [1] |

| Log Pow | 1.01 | [1] |

Proposed Histological Application

This compound is proposed as a cytoplasmic and extracellular matrix counterstain following nuclear staining with hematoxylin. Its red color should provide a strong contrast to the blue-purple of hematoxylin-stained nuclei. Due to its solubility in ethanol, it can be easily incorporated into standard histological workflows that involve dehydration steps with alcohol.

Experimental Protocol: this compound as a Counterstain for Hematoxylin Staining

This protocol is designed for formalin-fixed, paraffin-embedded tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections on slides

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled water

-

Harris's Hematoxylin (or other suitable hematoxylin solution)

-

Acid alcohol (e.g., 1% HCl in 70% ethanol)

-

Scott's tap water substitute or running tap water

-

This compound Staining Solution (0.5% w/v):

-

This compound powder: 0.5 g

-

95% Ethanol: 100 mL

-

Preparation: Dissolve the this compound powder in 95% ethanol. Gentle warming and stirring may be required. Filter the solution before use. Store in a tightly sealed container.

-

-

Mounting medium and coverslips

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95% ethanol (2 minutes).

-

Immerse in 70% ethanol (2 minutes).

-

Rinse in running tap water (2 minutes).

-

-

Nuclear Staining:

-

Immerse in Harris's Hematoxylin for 5-15 minutes (time may vary depending on tissue type and hematoxylin formulation).

-

Rinse in running tap water.

-

Differentiate in acid alcohol for a few seconds to remove excess stain.

-

Rinse in running tap water.

-

"Blue" the sections in Scott's tap water substitute or running tap water for 1-2 minutes.

-

Rinse in distilled water.

-

-

Counterstaining with this compound:

-

Immerse slides in the 0.5% this compound staining solution for 1-3 minutes. (Optimal time should be determined empirically).

-

Briefly rinse in 95% ethanol to remove excess stain.

-

-

Dehydration and Mounting:

-

Dehydrate through 95% ethanol (2 changes, 1 minute each).

-

Dehydrate through 100% ethanol (2 changes, 2 minutes each).

-

Clear in xylene or xylene substitute (2 changes, 3 minutes each).

-

Mount with a permanent mounting medium.

-

Expected Results:

-

Nuclei: Blue/Purple

-

Cytoplasm, muscle, collagen, and other extracellular components: Shades of Red

Visualizations

Experimental Workflow for this compound Counterstaining

A schematic of the proposed histological workflow incorporating this compound as a counterstain.

Logical Relationship of Staining Components

The binding relationship of the primary and counterstain to cellular components.

Potential Advantages and Considerations

Potential Advantages:

-

Vibrant Color: this compound may offer a distinct and vibrant red, providing excellent contrast.

-

Good Solubility: Its solubility in ethanol makes it compatible with standard histological protocols.

-

Synthetic Nature: As a synthetic dye, it offers high purity and batch-to-batch consistency compared to some natural dyes.[2]

Considerations for Optimization:

-

Concentration: The optimal concentration of this compound may vary depending on the tissue type and desired staining intensity. A concentration range of 0.1% to 1.0% (w/v) should be evaluated.

-

Staining Time: Incubation time will need to be optimized to prevent over-staining or under-staining.

-

pH: The pH of the staining solution may influence staining characteristics. The current protocol assumes a neutral pH of the ethanolic solution.

-

Fading: The photostability and long-term stability of this compound in mounted sections are unknown and should be assessed.

Conclusion

While this compound is an established hair coloring agent, its potential as a histological counterstain is an area ripe for exploration. The protocols and information provided here offer a starting point for researchers interested in investigating novel staining reagents. Rigorous validation and optimization will be necessary to establish this compound as a reliable counterstain in the histopathology laboratory.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. incibeauty.com [incibeauty.com]

- 3. ewg.org [ewg.org]

- 4. cosmileeurope.eu [cosmileeurope.eu]